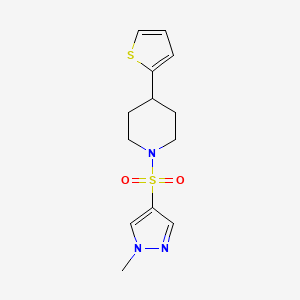

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a sulfonyl group and a piperidine moiety.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the treatment of substituted chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent and a base, as described in the first paper . The reaction conditions, such as the choice of solvent, acid acceptor, and reaction temperature, are crucial for optimizing the yield of the desired product, as indicated in the second paper . These methods could potentially be adapted for the synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as 1H NMR, 13C NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substitutions on the piperidine ring, which are essential for understanding the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including N-sulfonation and substitutions on the aromatic ring. The nature of the substituents on the benzhydryl and sulfonamide rings influences the chemical reactivity and the resulting biological activity of the compounds . The papers provided do not detail specific reactions for the compound , but the general reactivity patterns of similar structures can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring and the presence of other functional groups. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The papers do not provide specific data on the physical and chemical properties of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine, but similar compounds have been evaluated for their antimicrobial activities, indicating their potential use in therapeutic applications .

Relevant Case Studies

The papers discuss the antimicrobial activity of piperidine derivatives against various pathogens, including bacterial and fungal strains . These studies provide insights into the structure-activity relationships, revealing that specific substitutions can significantly enhance antimicrobial potency. Although the compound is not directly studied, these case studies suggest that it may also possess antimicrobial properties, warranting further investigation. Additionally, the third paper discusses the biological activity of piperidine derivatives on human beta(3)-adrenergic receptors, demonstrating the potential for diverse therapeutic applications .

科学的研究の応用

Synthesis and Biological Evaluation

Antimicrobial and Anticancer Activities : Compounds based on the sulfonamido moiety, including those related to "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine," have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies focus on creating novel heterocyclic compounds and assessing their potential as therapeutic agents against various diseases (El‐Emary, Al-muaikel, & Moustafa, 2002); (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

Facile Synthesis of Heterocyclic Derivatives : Research has explored the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, demonstrating the versatility of the core structure in creating compounds with potential antimicrobial properties (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Evaluation as Anticancer Agents : Specific derivates of the compound have been synthesized and evaluated for their anticancer activity, showcasing the potential of these compounds in therapeutic applications against cancer (Turov, 2020); (Rehman et al., 2018).

Cannabinoid Receptor Antagonists : Studies on the structure-activity relationships of pyrazole derivatives, including analogs of "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine," have contributed to the development of potent and selective cannabinoid receptor antagonists. This research has implications for the development of therapeutics aimed at modulating cannabinoid receptor activity (Lan et al., 1999).

作用機序

Target of Action

The primary target of the compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects the neuronal excitability pathway . By hyperpolarizing the cell, the compound reduces the likelihood of the neuron firing an action potential, thereby decreasing neuronal excitability .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . It has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability . This can have various effects at the molecular and cellular levels, depending on the specific type of neuron and the neural circuits in which it is involved .

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-15-10-12(9-14-15)20(17,18)16-6-4-11(5-7-16)13-3-2-8-19-13/h2-3,8-11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTYNOMNPREHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)